8-Chloro-2-methyl-1,5-naphthyridine

Overview

Description

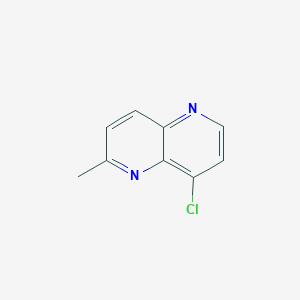

8-Chloro-2-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of primary aromatic amines with β-ketoesters, followed by cyclization and chlorination steps . For instance, the reaction of 2-methyl-1,5-naphthyridine-2(1H)-one with phosphorus oxychloride yields the desired 8-chloro derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted naphthyridines can be formed.

Oxidation Products: Oxidized derivatives may include naphthyridine N-oxides.

Reduction Products: Reduced derivatives may include dihydro-naphthyridines.

Scientific Research Applications

8-Chloro-2-methyl-1,5-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to DNA, thereby affecting cellular processes . The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

- 2-Chloro-1,5-naphthyridine

- 8-Methyl-1,5-naphthyridine

- 2,8-Dichloro-1,5-naphthyridine

Comparison: 8-Chloro-2-methyl-1,5-naphthyridine is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its reactivity and biological activity compared to other naphthyridine derivatives . For example, the presence of the chlorine atom at the 8th position may enhance its antimicrobial properties, while the methyl group at the 2nd position can affect its solubility and interaction with biological targets .

Biological Activity

Overview

8-Chloro-2-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by a chlorine atom at the 8th position and a methyl group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves cyclization reactions of suitable precursors, often utilizing primary aromatic amines and β-ketoesters. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, allowing for the formation of numerous derivatives that may exhibit distinct biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Notably, it may inhibit enzymes or bind to DNA, disrupting essential cellular processes. Research indicates that this compound exhibits antimicrobial properties potentially through interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis due to its structural similarity to pyrimidine bases .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies have shown that derivatives of this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves targeting DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been researched for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. These mechanisms suggest that this compound could be a promising candidate for developing new cancer therapies .

Case Studies and Research Findings

Case Study 1: Antimalarial Activity

A study on naphthyridine derivatives reported that compounds similar to this compound exhibited potent activity against Plasmodium falciparum, the causative agent of malaria. These derivatives were found to inhibit phosphatidylinositol-4-kinase β (PI4K), crucial for the parasite's survival. In vivo tests showed significant reduction in parasitemia in infected mice models .

Case Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship of various naphthyridines indicated that modifications at specific positions significantly affect their biological activities. For instance, substituents at the C2 and C8 positions were optimized to enhance selectivity and potency against Plasmodium while minimizing off-target effects on human kinases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Chlorine and methyl substitutions |

| 2-Chloro-1,5-naphthyridine | Moderate antimicrobial | Lacks methyl group at position 2 |

| 8-Methyl-1,5-naphthyridine | Limited activity; primarily studied for structural insights | Methyl group at position 8 |

| 2,8-Dichloro-1,5-naphthyridine | Enhanced antibacterial properties | Dual chlorine substitution |

Properties

IUPAC Name |

8-chloro-2-methyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-8-9(12-6)7(10)4-5-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHHDIKBFBPFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CN=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.